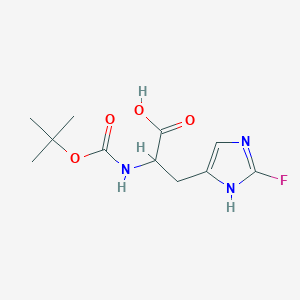
N-Boc-2-fluoro-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyloxycarbonyl-2-fluoro-histidine, commonly referred to as N-Boc-2-fluoro-histidine, is a derivative of histidine where the imidazole ring is fluorinated at the 2-position and the amino group is protected by a tert-butyloxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-fluoro-histidine typically involves the following steps:
Fluorination of Histidine:
Protection of the Amino Group: The amino group of the fluorinated histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amino group is not involved in subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity product.
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-fluoro-histidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The amino group can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Coupling Reactions: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like N-hydroxysuccinimide (NHS).
Major Products Formed
Substitution Reactions: Fluorine-substituted derivatives.
Deprotection Reactions: Free 2-fluoro-histidine.
Coupling Reactions: Peptide derivatives containing 2-fluoro-histidine.
Scientific Research Applications
N-Boc-2-fluoro-histidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins.
Biology: Studied for its effects on enzyme activity and protein function due to the presence of the fluorine atom.
Medicine: Investigated for its potential as a therapeutic agent or as a probe in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Boc-2-fluoro-histidine involves:
Interaction with Enzymes: The fluorine atom can influence the binding and activity of enzymes that interact with histidine residues.
Modification of Protein Function: Incorporation of 2-fluoro-histidine into proteins can alter their structure and function, providing insights into protein dynamics and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-histidine: Lacks the Boc protecting group.
N-Boc-histidine: Lacks the fluorine atom.
2-Fluoro-imidazole: A simpler fluorinated imidazole derivative.
Uniqueness
N-Boc-2-fluoro-histidine is unique due to the combination of fluorination and Boc protection, which provides distinct chemical properties and reactivity. This makes it a valuable tool in synthetic chemistry and biological studies, offering advantages over similar compounds in terms of stability and functional versatility.
Properties
IUPAC Name |
3-(2-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(8(16)17)4-6-5-13-9(12)14-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZOWQWJSNGOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(N1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
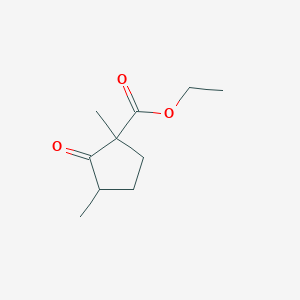
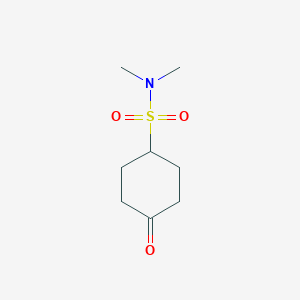
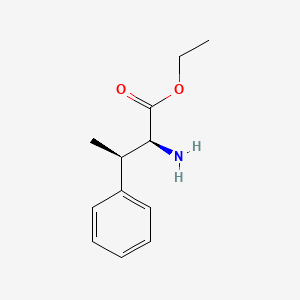
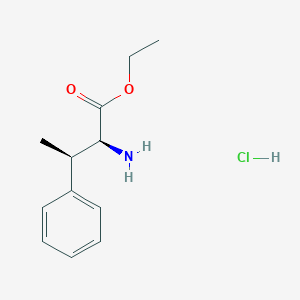
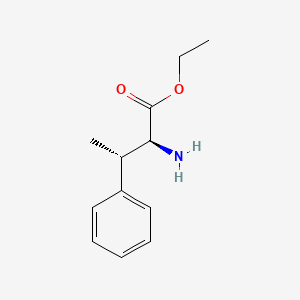
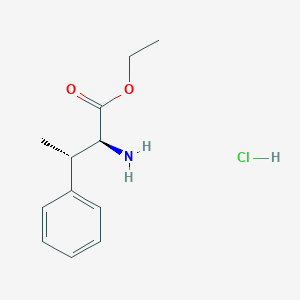
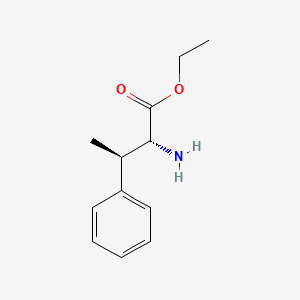

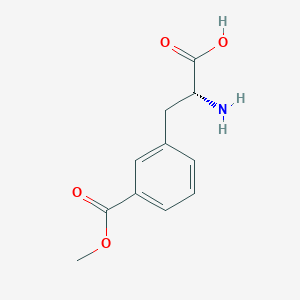
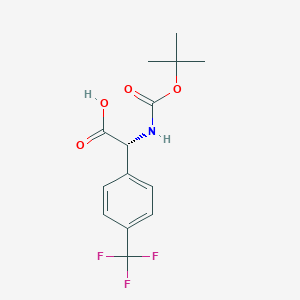
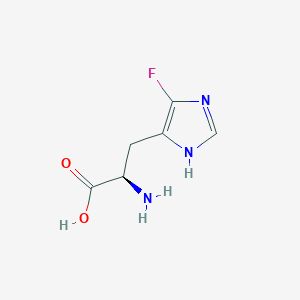
![2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8185705.png)
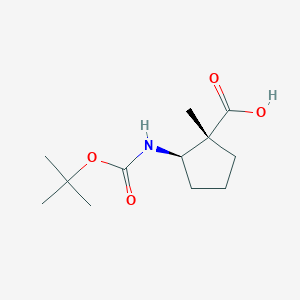
![2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B8185739.png)
